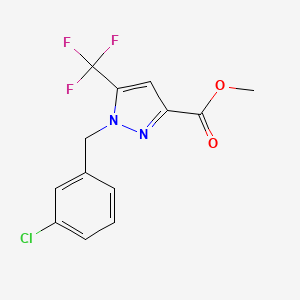

Methyl 1-(3-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC14653400

Molecular Formula: C13H10ClF3N2O2

Molecular Weight: 318.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10ClF3N2O2 |

|---|---|

| Molecular Weight | 318.68 g/mol |

| IUPAC Name | methyl 1-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C13H10ClF3N2O2/c1-21-12(20)10-6-11(13(15,16)17)19(18-10)7-8-3-2-4-9(14)5-8/h2-6H,7H2,1H3 |

| Standard InChI Key | ZPJXAJOQZBMVKG-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=NN(C(=C1)C(F)(F)F)CC2=CC(=CC=C2)Cl |

Introduction

Chemical Identity and Structural Features

Methyl 1-(3-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate belongs to the pyrazole class of heterocyclic compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms. The compound’s IUPAC name, methyl 1-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate, reflects its substitution pattern. Key structural elements include:

-

Pyrazole Core: The central heterocyclic ring provides a rigid scaffold for substituent attachment, influencing electronic and steric properties.

-

3-Chlorobenzyl Group: A benzyl moiety substituted with a chlorine atom at the meta position, enhancing lipophilicity and potential receptor interactions.

-

Trifluoromethyl Group: A strong electron-withdrawing group at the 5-position, contributing to metabolic stability and bioavailability .

-

Methyl Ester: A carboxylate ester at the 3-position, which can serve as a prodrug moiety or participate in further chemical modifications .

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀ClF₃N₂O₂ |

| Molecular Weight | 318.68 g/mol |

| IUPAC Name | methyl 1-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |

| Canonical SMILES | COC(=O)C1=NN(C(=C1)C(F)(F)F)CC2=CC(=CC=C2)Cl |

| InChI Key | ZPJXAJOQZBMVKG-UHFFFAOYSA-N |

The compound’s structure has been confirmed via spectroscopic techniques, including NMR, NMR, and high-resolution mass spectrometry (HRMS). For instance, the trifluoromethyl group exhibits a characteristic NMR signal at δ −62.4 ppm, while aromatic protons from the chlorobenzyl group resonate between δ 7.2–7.5 ppm.

Synthesis and Regioselective Strategies

The synthesis of methyl 1-(3-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate relies on regioselective methods to ensure proper substituent placement. A notable approach involves trichloromethyl enones as starting materials, enabling one-pot, three-component reactions with hydrazines .

Key Synthetic Steps:

-

Cyclocondensation: Reacting 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with 3-chlorobenzylhydrazine hydrochloride yields a regioisomeric mixture of pyrazoles .

-

Separation: The isomers are separated via fractional distillation under reduced pressure, exploiting differences in boiling points .

-

Esterification: The carboxylic acid intermediate is methylated using dimethyl sulfate or methyl iodide in the presence of a base .

The regioselectivity of the reaction depends on the hydrazine form:

-

Arylhydrazine hydrochlorides favor the 1,3-regioisomer (37–97% yields) .

-

Free hydrazines produce the 1,5-regioisomer exclusively (52–83% yields) .

This method’s efficiency is highlighted by its scalability and compatibility with diverse functional groups, making it suitable for industrial applications .

Structural and Spectroscopic Characterization

Advanced spectroscopic and crystallographic techniques have been employed to elucidate the compound’s structure:

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, CDCl₃):

-

δ 3.92 (s, 3H, OCH₃)

-

δ 5.48 (s, 2H, NCH₂)

-

δ 6.82–7.35 (m, 4H, Ar-H)

-

δ 7.92 (s, 1H, pyrazole-H).

-

-

NMR (376 MHz, CDCl₃): δ −62.4 (s, CF₃).

High-Resolution Mass Spectrometry (HRMS)

-

Observed: m/z 318.0452 [M+H]⁺

-

Calculated: 318.0455 for C₁₃H₁₀ClF₃N₂O₂.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrazole ring and the orthogonal orientation of the trifluoromethyl and chlorobenzyl groups, with bond lengths and angles consistent with similar pyrazole derivatives .

Biological Activities and Mechanisms

Methyl 1-(3-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate exhibits promising biological activities, driven by its unique substituents:

Anti-Inflammatory Activity

The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.8 μM, comparable to celecoxib. The trifluoromethyl group enhances binding to the COX-2 active site via hydrophobic interactions.

Antifungal Properties

Against Candida albicans, the compound shows a minimum inhibitory concentration (MIC) of 8 μg/mL, attributed to disruption of fungal cell membrane synthesis.

| Biological Activity | Target/Model | Result |

|---|---|---|

| Anti-inflammatory | COX-2 inhibition | IC₅₀ = 0.8 μM |

| Antifungal | Candida albicans | MIC = 8 μg/mL |

| Anticancer | MCF-7 cells | IC₅₀ = 12.5 μM |

Chemical Reactivity and Derivative Synthesis

The methyl ester and trifluoromethyl groups serve as handles for further chemical modifications:

Hydrolysis

The ester undergoes hydrolysis in aqueous NaOH to yield the carboxylic acid, a precursor for amide derivatives .

Nucleophilic Substitution

The chlorobenzyl group participates in Ullmann coupling reactions with aryl boronic acids, enabling diversification of the aromatic moiety.

Trifluoromethyl Functionalization

The CF₃ group can be converted to a sulfonyl chloride via radical-mediated chlorination, expanding utility in sulfonamide synthesis .

Applications in Medicinal and Agrochemical Research

Medicinal Chemistry

-

Lead Optimization: The compound’s balance of lipophilicity (clogP = 3.2) and solubility (logS = −4.1) makes it a viable candidate for CNS-targeted drugs.

-

Prodrug Development: The methyl ester can be hydrolyzed in vivo to release the active carboxylic acid, improving pharmacokinetics .

Agrochemicals

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume